molecular formula C9H6FN3O2 B068761 4-amino-7-fluorocinnoline-3-carboxylic acid CAS No. 161373-44-0

4-amino-7-fluorocinnoline-3-carboxylic acid

Cat. No.: B068761
CAS No.: 161373-44-0
M. Wt: 207.16 g/mol
InChI Key: BEWFSFYJMYHJPE-UHFFFAOYSA-N
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Description

3-Cinnolinecarboxylic acid, 4-amino-7-fluoro-, hydrate is a chemical compound with the molecular formula C9H6FN3O2. It is a derivative of cinnoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cinnolinecarboxylic acid, 4-amino-7-fluoro-, hydrate typically involves multi-step organic reactions. One common method includes the fluorination of a cinnoline derivative followed by amination and carboxylation. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process might include steps such as solvent extraction, crystallization, and purification to obtain the final hydrated product .

Chemical Reactions Analysis

Types of Reactions

3-Cinnolinecarboxylic acid, 4-amino-7-fluoro-, hydrate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylated derivative, while reduction could produce an amine derivative .

Scientific Research Applications

3-Cinnolinecarboxylic acid, 4-amino-7-fluoro-, hydrate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Cinnolinecarboxylic acid, 4-amino-7-fluoro-, hydrate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The pathways involved might include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication .

Comparison with Similar Compounds

Similar Compounds

    3-Cinnolinecarboxylic acid: Lacks the amino and fluoro groups.

    4-Amino-3-cinnolinecarboxylic acid: Lacks the fluoro group.

    7-Fluoro-3-cinnolinecarboxylic acid: Lacks the amino group.

Uniqueness

3-Cinnolinecarboxylic acid, 4-amino-7-fluoro-, hydrate is unique due to the presence of both amino and fluoro groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its interactions with molecular targets and improve its solubility and stability .

Properties

IUPAC Name

4-amino-7-fluorocinnoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN3O2/c10-4-1-2-5-6(3-4)12-13-8(7(5)11)9(14)15/h1-3H,(H2,11,12)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWFSFYJMYHJPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N=NC(=C2N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30167130
Record name 3-Cinnolinecarboxylic acid, 4-amino-7-fluoro-, hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30167130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161373-44-0
Record name 3-Cinnolinecarboxylic acid, 4-amino-7-fluoro-, hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161373440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Cinnolinecarboxylic acid, 4-amino-7-fluoro-, hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30167130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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